![molecular formula C18H10F3N3O2 B2800261 5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 832741-14-7](/img/structure/B2800261.png)

5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

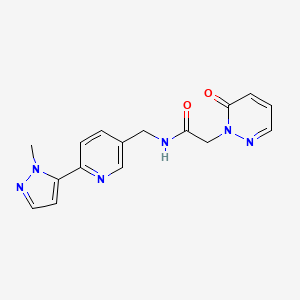

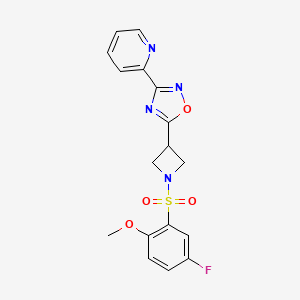

“5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 832741-14-7 . It has a molecular weight of 357.29 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-trifluoromethylpyrazolo[1,5-A]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound includes a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its Inchi Code is 1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available data.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound has been involved in the synthesis of derivatives with notable biological activities. For instance, its derivatives exhibit effective inhibition on the proliferation of certain cancer cell lines. The specific synthesis process involves condensation reactions and saponification steps, leading to compounds that have been structurally characterized and tested for their anticancer properties (Liu et al., 2016).

CDK2 Inhibition and Anti-Proliferative Activity

Derivatives of this compound have shown significant in vitro inhibition of the CDK2 enzyme, a critical regulator of cell cycle progression, and displayed cytotoxicity against various human cancer cell lines. The design, synthesis, and evaluation of these derivatives have provided insights into the structural requirements for CDK2 inhibitory activity and highlighted their potential as anticancer agents (Abdel-Rahman et al., 2021).

Antibacterial and Antifungal Activities

Synthesized derivatives have been tested for their in vitro antibacterial and antifungal activities, displaying effectiveness against both Gram-positive and Gram-negative bacterial strains as well as various fungal strains. This demonstrates the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2017).

Photocatalytic Hydrogen Production

The incorporation of derivatives into photocatalytic systems for hydrogen production from water under visible light has been explored. The novel ligands based on naphthalene derivatives enhance the photocatalytic efficiency of TiO2 semiconductors, offering a promising approach to harness solar energy for sustainable hydrogen production (Bala et al., 2014).

Anti-Inflammatory Activity

Compounds synthesized from this chemical structure have been evaluated for their anti-inflammatory activity, showing promise in the treatment of inflammation-related conditions. The evaluation was performed using the carrageenan-induced paw edema method, indicating the therapeutic potential of these compounds in managing inflammation (Shroff et al., 2017).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may interact with its targets through a similar mechanism .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cdk2, a key regulator of cell cycle progression . This suggests that the compound may have effects on cell cycle regulation and other related pathways.

Pharmacokinetics

The compound’s molecular weight of 35729 suggests that it may have suitable pharmacokinetic properties for drug development, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Result of Action

Given its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may have similar effects, such as inhibition of cell proliferation and induction of apoptosis .

Eigenschaften

IUPAC Name |

5-naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQQLJUPTMKLQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=NN4C(=C3)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)

![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)

![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)

![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate](/img/structure/B2800196.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2800199.png)